N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide
CAS No.:
Cat. No.: VC17827771
Molecular Formula: C9H12N2OS
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
![N'-hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide -](/images/structure/VC17827771.png)
Specification
Molecular Formula | C9H12N2OS |
---|---|
Molecular Weight | 196.27 g/mol |
IUPAC Name | N'-hydroxy-2-(4-methylphenyl)sulfanylethanimidamide |
Standard InChI | InChI=1S/C9H12N2OS/c1-7-2-4-8(5-3-7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Standard InChI Key | OVWQJYAGYNUWBN-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)SC/C(=N/O)/N |
Canonical SMILES | CC1=CC=C(C=C1)SCC(=NO)N |
Introduction
Structural and Molecular Characteristics
N'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide (C₉H₁₂N₂OS) features a central ethanimidamide core with a hydroxylamine group (-NHOH) and a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) substituent. The sulfanyl group introduces electron-rich sulfur, influencing the compound's reactivity and solubility. Key structural distinctions from its sulfonyl analog (CAS 72660-98-1) include the replacement of the sulfone (-SO₂-) with a thioether (-S-), reducing oxidative potential but enhancing nucleophilic character .
Table 1: Comparative Molecular Properties
The compound's InChIKey (OKKLCKGQAJFDFO-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1SCC(=NO)N) provide unambiguous identifiers for computational studies. Its planar geometry facilitates π-stacking interactions, while the sulfanyl group enhances membrane permeability compared to sulfonyl analogs .
Synthetic Methodologies
Synthesis of N'-Hydroxy-2-[(4-methylphenyl)sulfanyl]ethanimidamide typically involves a multi-step sequence:
-
Thioether Formation: Reaction of 4-methylthiophenol with chloroacetonitrile under basic conditions yields 2-((4-methylphenyl)sulfanyl)acetonitrile.
-
Hydroxylamine Incorporation: Treatment with hydroxylamine hydrochloride in ethanol introduces the -NHOH group, forming the ethanimidamide backbone.
Optimization parameters include:
-
Temperature: 60–80°C for improved reaction kinetics.
-
Solvent: Ethanol/water mixtures (3:1) balance solubility and reaction efficiency.
-
Catalyst: Pyridine enhances nucleophilic substitution rates by scavenging HCl.
Industrial-scale production faces challenges in purifying the thioether intermediate, necessitating column chromatography or recrystallization from hexane/ethyl acetate. Continuous flow reactors may improve yield (current batch: ~45%; target: >70%) by minimizing side reactions.
Physicochemical and Spectroscopic Profiles
Experimental data for the 4-methylphenylsulfanyl variant remain sparse, but analogs suggest:
-
UV-Vis: λₘₐₓ ≈ 265 nm (π→π* transition of the aromatic ring).
-
NMR: ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.88 (s, 2H, SCH₂), 7.25–7.45 (m, 4H, Ar-H), 8.12 (s, 1H, NHOH) .
-
Stability: Decomposes above 180°C; sensitive to strong oxidizers, forming sulfones .
Table 2: Predicted Collision Cross Sections (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 197.08 | 138.2 |
[M+Na]⁺ | 219.06 | 149.5 |
[M-H]⁻ | 195.07 | 136.8 |
These values aid in mass spectrometry-based identification, particularly in metabolomic studies.
Biological Activity and Mechanisms
While direct pharmacological data are unavailable, structural analogs exhibit:
-
Redox Modulation: The -NHOH group participates in Fenton-like reactions, generating reactive oxygen species (ROS) that disrupt cancer cell proliferation .
-
Enzyme Inhibition: Sulfur-containing ethanimidamides inhibit cysteine proteases (e.g., cathepsin B) via covalent binding to active-site thiols .
Applications and Future Directions
Potential applications include:
-
Anticancer Agents: ROS generation and protease inhibition mechanisms .
-
Antioxidant Prodrugs: Nrf2 pathway activation for neurodegenerative diseases.
-
Chemical Synthesis: Intermediate in heterocycle formation (e.g., thiazoles, imidazoles).
Future research should prioritize:
-
In Vivo Toxicity Studies: To establish therapeutic indices.
-
Structural Optimization: Introducing electron-withdrawing groups to enhance stability.
-
Formulation Development: Liposomal encapsulation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume